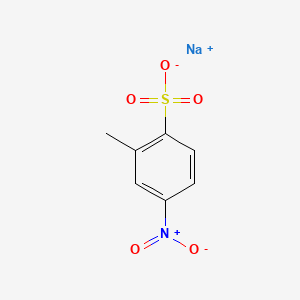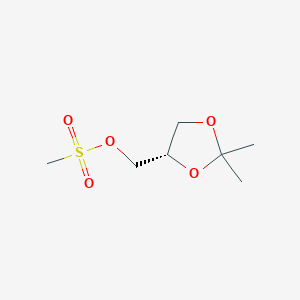![molecular formula C9H11NO6S B8771037 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol CAS No. 52398-83-1](/img/structure/B8771037.png)
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol is an organic compound with the molecular formula C9H11NO6S It is characterized by the presence of a methoxy group, a nitro group, and a sulfonyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol typically involves the sulfonation of 4-methoxy-3-nitrophenol followed by the reaction with ethylene oxide. The general steps are as follows:
Sulfonation: 4-methoxy-3-nitrophenol is treated with chlorosulfonic acid to introduce the sulfonyl group.
Reaction with Ethylene Oxide: The resulting sulfonyl chloride is then reacted with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]acetaldehyde or 2-[(4-methoxy-3-nitrophenyl)sulfonyl]acetic acid.
Reduction: Formation of 2-[(4-methoxy-3-aminophenyl)sulfonyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol involves its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-methoxyphenyl)sulfonyl]ethanol
- 2-[(4-nitrophenyl)sulfonyl]ethanol
- 2-[(4-methoxy-3-nitrophenyl)sulfonyl]methanol
Uniqueness
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
52398-83-1 |
|---|---|
Fórmula molecular |
C9H11NO6S |
Peso molecular |
261.25 g/mol |
Nombre IUPAC |
2-(4-methoxy-3-nitrophenyl)sulfonylethanol |
InChI |
InChI=1S/C9H11NO6S/c1-16-9-3-2-7(6-8(9)10(12)13)17(14,15)5-4-11/h2-3,6,11H,4-5H2,1H3 |
Clave InChI |
XIPJCKZGPTYNFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)

